molecular formula C31H31FN4O6S B2723736 6-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688061-17-8

6-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2723736
CAS No.: 688061-17-8
M. Wt: 606.67
InChI Key: GZFUKGNJHJNCPF-UHFFFAOYSA-N
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Description

This compound features a [1,3]dioxolo[4,5-g]quinazolin-8-one core with a sulfanyl (-S-) bridge connecting a carbamoylmethyl group substituted with a 4-fluorophenyl moiety. The hexanamide chain terminates in an N-[(4-methoxyphenyl)methyl] group. The 4-fluorophenyl and 4-methoxyphenyl substituents likely enhance target binding via hydrophobic/π-π interactions, while the dioxolo ring may contribute to metabolic stability .

Properties

IUPAC Name

6-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN4O6S/c1-40-23-12-6-20(7-13-23)17-33-28(37)5-3-2-4-14-36-30(39)24-15-26-27(42-19-41-26)16-25(24)35-31(36)43-18-29(38)34-22-10-8-21(32)9-11-22/h6-13,15-16H,2-5,14,17-19H2,1H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFUKGNJHJNCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=C(C=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the thioether group allows for oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound is not well-documented. based on its structure, it may interact with specific enzymes or receptors, potentially inhibiting or modulating their activity. The quinazolinone core is known to interact with various biological targets, suggesting that this compound could have similar effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of this compound differ primarily in substituents on the carbamoylmethyl-sulfanyl group and terminal benzyl moiety. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Compound ID/Ref Substituent (R1: Carbamoyl Group) Terminal Group (R2) Molecular Weight logP H-Bond Acceptors Key Differences vs. Target Compound
Target Compound 4-fluorophenyl 4-methoxyphenyl ~580 (estimated) ~5.8 9 Reference
K284-5730 3-chlorophenyl 4-methoxyphenyl 580.1 5.87 9 Chlorine (Cl) vs. fluorine (F); ortho vs. para substitution
688061-18-9 4-ethoxyphenyl 4-methoxyphenyl ~594 (estimated) ~6.1 9 Ethoxy (electron-donating) vs. fluoro (electron-withdrawing)
688060-94-8 4-nitrophenyl 4-methoxyphenyl 635.7 4.7 9 Nitro group (polar, electron-deficient) reduces logP
688061-07-6 Furan-2-ylmethyl 4-methoxyphenyl ~565 (estimated) ~4.2 9 Heterocyclic furan vs. aromatic phenyl; increased solubility
688061-63-4 Butan-2-yl 3,4-dimethoxyphenyl 636.8 ~5.5 10 Aliphatic chain vs. aryl; dimethoxy enhances H-bond capacity

Impact of Substituent Modifications

  • Electron-Withdrawing vs. In contrast, the 4-ethoxyphenyl analog may exhibit altered pharmacokinetics due to increased hydrophobicity and metabolic O-deethylation susceptibility.
  • Halogen Effects : The 3-chlorophenyl derivative (K284-5730) shows a higher logP (5.87 vs. ~5.8) due to chlorine’s larger atomic radius and lipophilicity, but para-substitution in the target compound may improve steric compatibility with target pockets.
  • Polarity and Bioavailability: The 4-nitrophenyl analog has a lower logP (4.7) due to the nitro group’s polarity, which may improve solubility but reduce passive diffusion.

Functional Implications of Structural Similarity

While structural similarity often predicts functional overlap (e.g., shared targets like ATP-binding enzymes or kinase inhibitors ), critical deviations exist:

  • Activity Cliffs: Minor changes, such as chloro-to-fluoro substitution (K284-5730 vs. target), may drastically alter potency due to differences in electronegativity or steric hindrance .
  • Biosimilarity vs. Structural Similarity : Hybrid read-across models (combining structural and biological data) are recommended for accurate predictions, as seen in ToxMatch and OECD QSAR Toolbox workflows . For example, the nitro-substituted analog may exhibit unexpected off-target effects despite structural resemblance.

Biological Activity

The compound 6-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide (CAS Number: 688061-17-8) is a complex organic molecule with various potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C31H31FN4O6S
  • Molecular Weight : 606.6644 g/mol
  • SMILES : COc1ccc(cc1)CNC(=O)CCCCCn1c(SCC(=O)Nc2ccc(cc2)F)nc2c(c1=O)cc1c(c2)OCO1

The compound features a quinazoline core, which is often associated with various pharmacological activities including anticancer and antimicrobial effects.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of related structures have shown significant inhibition rates against various cancer cell lines. A related study reported that compounds with similar structural motifs exhibited inhibition rates up to 54.59% against leukemia HL-60 cells at concentrations of 40 μmol/L .

The proposed mechanisms for the antitumor activity include:

  • Inhibition of CDC25B : The compound may inhibit the CDC25B phosphatase, a critical regulator in cell cycle progression. Inhibition rates observed were as high as 99% at specific concentrations .
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. While specific data on this compound is limited, related compounds within the same chemical class have demonstrated significant antimicrobial activity against various pathogens. The presence of the fluorophenyl group is often linked to enhanced bioactivity due to increased lipophilicity and receptor binding affinity.

Case Studies and Research Findings

StudyFindings
Deng et al. (2016)Reported synthesis of similar compounds with promising antitumor activity against leukemia cell lines .
PMC7038231 (2020)Reviewed multicomponent reactions leading to biologically active molecules, emphasizing anticancer and antimicrobial activities .
BenchChem (2024)Provided insights into the structural analogs of the compound and their potential applications in research settings.

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